molecular formula C21H13F3N4O2S2 B12342561 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12342561
M. Wt: 474.5 g/mol
InChI Key: UAPNHCDXPRPSAU-UHFFFAOYSA-N
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Description

5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a unique combination of thiophene, oxadiazole, and thienopyrimidinone moieties, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the thienopyrimidinone core. Key steps include:

    Formation of Thiophene Intermediate: Thiophene derivatives are synthesized through the Vilsmeier-Haack reaction, involving the formylation of thiophene.

    Oxadiazole Synthesis: The oxadiazole ring is formed via cyclization reactions, often using hydrazides and carboxylic acids under dehydrating conditions.

    Coupling Reactions: The thiophene and oxadiazole intermediates are coupled with the thienopyrimidinone core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxadiazole moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thienopyrimidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene and thienopyrimidinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Material Science: Used in the development of organic semiconductors and conductive polymers.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.

Medicine

    Anticancer: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.

    Anti-inflammatory: Potential use in treating inflammatory diseases.

Industry

    Pharmaceuticals: Used in the synthesis of drug candidates.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacts with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Inserts between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-thieno[2,3-d]pyrimidin-4-one
  • 6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H-thieno[2,3-d]pyrimidin-4-one

Uniqueness

  • Structural Complexity : The presence of multiple heterocyclic rings and functional groups.
  • Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
  • Synthetic Accessibility : More challenging to synthesize due to the complexity of the synthetic routes.

This detailed article provides a comprehensive overview of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H13F3N4O2S2

Molecular Weight

474.5 g/mol

IUPAC Name

5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[[2-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H13F3N4O2S2/c1-11-15-19(32-16(11)18-26-17(27-30-18)14-7-4-8-31-14)25-10-28(20(15)29)9-12-5-2-3-6-13(12)21(22,23)24/h2-8,10H,9H2,1H3

InChI Key

UAPNHCDXPRPSAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3C(F)(F)F)C4=NC(=NO4)C5=CC=CS5

Origin of Product

United States

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